(E)-(4-fluorophenyl)-(6-hydroxy-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate
Description
(E)-(4-fluorophenyl)-(6-hydroxy-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxyphenylchromenylidene moiety, and an azanium ion paired with a tetrafluoroborate anion.
Properties
IUPAC Name |
(E)-(4-fluorophenyl)-(6-hydroxy-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FNO2.BF4/c22-15-6-8-16(9-7-15)23-19-13-21(14-4-2-1-3-5-14)25-20-11-10-17(24)12-18(19)20;2-1(3,4)5/h1-13,24H;/q;-1/p+1/b23-19+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRSTBWLTCWPMT-IMPZXOFZSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[NH+]C3=CC=C(C=C3)F)C4=C(O2)C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=C/C(=[NH+]\C3=CC=C(C=C3)F)/C4=C(O2)C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BF5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-fluorophenyl)-(6-hydroxy-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate typically involves a multi-step process. The initial step often includes the formation of the chromenylidene core through a condensation reaction between a hydroxybenzaldehyde and a phenylacetic acid derivative. This is followed by the introduction of the fluorophenyl group via a nucleophilic substitution reaction. The final step involves the formation of the azanium ion and its pairing with the tetrafluoroborate anion under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-(4-fluorophenyl)-(6-hydroxy-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The azanium ion can be reduced to form the corresponding amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
(E)-(4-fluorophenyl)-(6-hydroxy-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain cancers.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (E)-(4-fluorophenyl)-(6-hydroxy-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- (E)-(4-chlorophenyl)-(6-hydroxy-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate
- (E)-(4-bromophenyl)-(6-hydroxy-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate
- (E)-(4-methylphenyl)-(6-hydroxy-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate
Uniqueness
The presence of the fluorophenyl group in (E)-(4-fluorophenyl)-(6-hydroxy-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate imparts unique electronic properties, making it particularly useful in applications requiring specific electronic interactions. This distinguishes it from similar compounds with different substituents.
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